molecular formula C12H15N3OS2 B14961052 N-(5-pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

N-(5-pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B14961052
M. Wt: 281.4 g/mol
InChI Key: VMGWVEUALXHOOQ-UHFFFAOYSA-N
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Description

N-(5-Pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pentyl chain at position 5 and a thiophene-2-carboxamide group at position 2. Its molecular formula is C₁₃H₁₇N₃OS₂, with an average molecular mass of 295.419 g/mol . The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are extensively studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

The thiophene carboxamide moiety contributes to electronic conjugation, which may influence binding affinity to biological targets .

Properties

Molecular Formula

C12H15N3OS2

Molecular Weight

281.4 g/mol

IUPAC Name

N-(5-pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C12H15N3OS2/c1-2-3-4-7-10-14-15-12(18-10)13-11(16)9-6-5-8-17-9/h5-6,8H,2-4,7H2,1H3,(H,13,15,16)

InChI Key

VMGWVEUALXHOOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 5-pentyl-1,3,4-thiadiazol-2-amine to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as triethylamine .

Industrial production methods for thiadiazole derivatives generally involve similar synthetic routes but on a larger scale. These methods may include continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

N-(5-pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the thiadiazole or thiophene ring is substituted with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to various physiological effects, including antimicrobial and anticancer activities . The compound’s ability to modulate oxidative stress and inflammation pathways also contributes to its therapeutic potential .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The pentyl group in the target compound contrasts with methylthio, benzylthio, or fluorinated benzylthio groups in analogs. Longer alkyl chains (e.g., pentyl) may enhance lipophilicity but reduce crystallinity compared to aromatic substituents .
  • Synthetic Routes: Most 1,3,4-thiadiazole derivatives are synthesized via alkylation of thiol intermediates (e.g., using alkyl halides and KOH in ethanol) . The target compound likely follows a similar pathway, though yields may vary with substituent complexity.

Key Observations :

  • Antimicrobial Potential: Benzylthio and fluorobenzylthio derivatives exhibit strong Gram-positive antibacterial activity, often surpassing fluoroquinolones . The pentyl substituent’s impact on antimicrobial efficacy remains unstudied but may modulate membrane interaction.
  • Anticancer Applications: Microwave-synthesized analogs (e.g., N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide) show VEGFR-2 inhibition, suggesting structural flexibility for oncology applications .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name LogP* Solubility (Predicted) Stability
N-(5-Pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide ~3.5 Low (lipophilic) Likely stable
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide ~2.8 Moderate Stable in ethanol
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) ~4.1 Low Melts at 132–134°C

Note: *Calculated using fragment-based methods.

Key Observations :

  • Melting points for aromatic analogs (e.g., 132–170°C) indicate higher crystallinity than aliphatic derivatives .

Biological Activity

N-(5-pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and microbiology. This article presents a detailed overview of its biological activity, synthesis methods, and relevant research findings.

The compound has the molecular formula C11H13N3OSC_{11}H_{13}N_3OS and features a thiadiazole ring, which is known for its diverse biological properties. The structure consists of a thiophene ring attached to a carboxamide group and a pentyl-substituted thiadiazole moiety. This configuration is significant because both thiophene and thiadiazole derivatives have been extensively studied for their pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance:

  • Cell Line Studies : In vitro assays have demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. Specifically, studies have shown that these compounds can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of key signaling pathways involved in cell growth and survival. Molecular docking studies suggest that these compounds may interact with the epidermal growth factor receptor (EGFR), which plays a crucial role in tumorigenesis .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity:

  • In Vitro Evaluation : Various derivatives of thiadiazole have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicate that these compounds can effectively inhibit bacterial growth, suggesting their potential as antimicrobial agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Thiadiazole Ring : The initial step often involves the reaction of hydrazine with carbon disulfide to form the thiadiazole core.
  • Substitution Reactions : Subsequent reactions introduce the pentyl group and thiophene moiety through electrophilic substitution or coupling reactions.
  • Final Carboxamide Formation : The final step involves converting the resulting intermediate into the carboxamide form through acylation with appropriate carboxylic acid derivatives.

Case Studies

Several case studies have been published detailing the biological activities of similar compounds:

Study ReferenceCompoundBiological ActivityFindings
4-Thiadiazole DerivativeAnticancerSignificant inhibition in MCF-7 cells with IC50 values indicating high potency.
Thiadiazole-Pyridine DerivativeAnticancerEffective against human colon carcinoma (HTC116) with IC50 values lower than reference drugs.
Thiadiazole DerivativesAntimicrobialDemonstrated broad-spectrum antimicrobial activity against several bacterial strains.

These studies underscore the therapeutic potential of thiadiazole-based compounds in treating various diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves refluxing thiosemicarbazide derivatives with acylating agents (e.g., POCl₃) at 90°C for 3 hours, followed by precipitation via pH adjustment (ammonia to pH 8–9) and recrystallization in DMSO/water mixtures . Optimization can include varying molar ratios (e.g., 1:3 substrate:POCl₃) or solvent systems (DMF for cyclization with iodine and triethylamine) to improve purity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction to resolve bond lengths (mean C–C = 0.004 Å) and crystallographic parameters (R factor = 0.044) .
  • ¹H/¹³C NMR spectroscopy to verify substituent positions (e.g., thiophene and pentyl groups) .
  • HPLC-MS for purity assessment and molecular weight confirmation .

Q. How can solvent selection impact the synthesis and purification of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency in thiadiazole formation, while DMSO/water mixtures (2:1) improve recrystallization yields . Avoid protic solvents during acid-sensitive steps to prevent premature hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?

  • Methodological Answer :

  • Perform comparative bioassays under standardized conditions (e.g., fixed pH, temperature) to isolate variables. For example, antimicrobial activity of thiadiazoles is pH-dependent, requiring controlled buffered systems .
  • Use docking studies to correlate electronic effects (e.g., electron-withdrawing substituents on thiophene) with target binding affinities .

Q. What strategies are effective for designing multi-step syntheses with regioselective control?

  • Methodological Answer :

  • Stepwise functionalization : Introduce the pentyl group early via alkylation before thiadiazole ring closure to avoid steric interference .
  • Protecting groups : Use acetyl or tert-butyl groups to shield reactive sites during subsequent reactions (e.g., Friedel-Crafts acylation for thiophene derivatization) .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • QSAR models : Train datasets on logP, polar surface area, and hydrogen-bonding descriptors to predict absorption/permeability .
  • Molecular dynamics simulations : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .

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